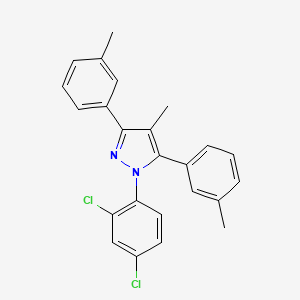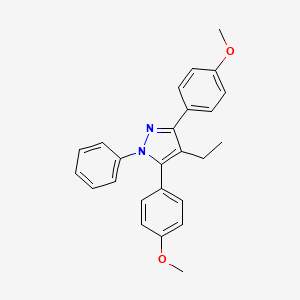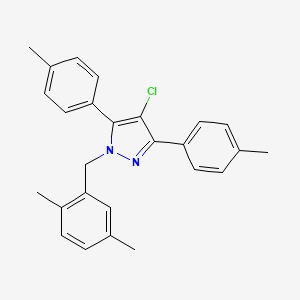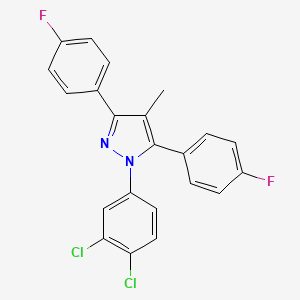![molecular formula C13H15N3O3 B10917750 (3E)-3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10917750.png)
(3E)-3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is a heterocyclic compound that features both pyrazole and pyran rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyran moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, under acidic conditions.
Coupling of Pyrazole and Pyran Rings: The final step involves coupling the pyrazole and pyran rings through a condensation reaction, typically using a suitable aldehyde or ketone as the coupling agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.
Reduction: The compound can be reduced to form various reduction products, depending on the reaction conditions and the reducing agent used.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may yield various alcohols or amines.
Scientific Research Applications
3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE: has several scientific research applications, including:
Medicinal Chemistry: The compound may be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced conductivity.
Biological Research: The compound may be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound may be used in the development of new industrial processes or products, such as catalysts or coatings.
Mechanism of Action
The mechanism of action of 3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, or it may activate a specific receptor by binding to its ligand-binding domain.
Comparison with Similar Compounds
3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE: can be compared with other similar compounds, such as:
3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-2H-PYRAN-2,4(3H)-DIONE: This compound lacks the methyl group at the 6-position of the pyran ring, which may affect its chemical and biological properties.
3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-ONE: This compound lacks the carbonyl group at the 4-position of the pyran ring, which may affect its reactivity and stability.
3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIOL: This compound has hydroxyl groups at the 2- and 4-positions of the pyran ring, which may affect its solubility and biological activity.
The uniqueness of 3-{1-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-[N-(1,5-dimethylpyrazol-3-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H15N3O3/c1-7-5-11(15-16(7)4)14-9(3)12-10(17)6-8(2)19-13(12)18/h5-6,17H,1-4H3 |
InChI Key |
LPAXWYYMAZADEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)N=C(C)C2=C(C=C(OC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10917667.png)

![5-{(1E)-N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10917677.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917683.png)

![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B10917696.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10917715.png)

![5-(4-fluorophenyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917727.png)
![1-benzyl-N-(4-bromo-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917739.png)
![[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B10917755.png)


